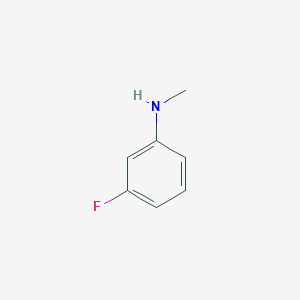

3-Fluoro-N-methylaniline

Description

Nomenclature and Structural Characteristics

The systematic identification and structural understanding of 3-Fluoro-N-methylaniline are fundamental to its study in chemical research.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the standardized name for this compound is This compound . nih.govthermofisher.comfishersci.ca This name precisely describes the molecular structure, indicating a fluorine atom at the third position of the aniline (B41778) ring and a methyl group attached to the nitrogen atom.

Chemical Abstracts Service (CAS) Registry Number and Synonyms

The Chemical Abstracts Service has assigned the unique identifier 1978-37-6 to this compound. nih.govscbt.com This number is crucial for unambiguous identification in databases and literature. The compound is also known by several synonyms, which are listed in the table below.

| Synonym |

| Benzenamine, 3-fluoro-N-methyl- |

| 3-fluoro-N-methylbenzenamine |

| N-methyl-3-fluoroaniline |

| N-methyl-m-fluoroaniline |

| (3-fluoro-phenyl)-methyl-amine |

This table includes a selection of common synonyms for this compound. nih.govfishersci.ca

Molecular Formula and Molecular Weight

The molecular formula for this compound is C7H8FN . nih.govthermofisher.comscbt.com This formula indicates that each molecule is composed of seven carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom. Based on this composition, the molecular weight of the compound is approximately 125.14 g/mol . nih.govscbt.com

Key Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.govthermofisher.comfishersci.ca |

| CAS Registry Number | 1978-37-6 | nih.govscbt.com |

| Molecular Formula | C7H8FN | nih.govthermofisher.comscbt.com |

Structural Isomerism and Conformations

Structural isomerism refers to compounds that share the same molecular formula but differ in the arrangement of their atoms. docbrown.info In the case of this compound, isomers would involve different positioning of the fluoro and N-methylamino groups on the benzene (B151609) ring.

Cis and Trans Rotamers in S0, S1, and D0 States

Due to the rotation around the C-N bond, this compound can exist as two distinct rotational isomers, or rotamers: cis and trans. These conformers have been studied in different electronic states: the ground state (S0), the first electronically excited state (S1), and the cationic ground state (D0). acs.org

Spectroscopic studies, specifically mass-analyzed threshold ionization (MATI) spectroscopy, have been employed to investigate these rotamers. acs.org The adiabatic ionization energies for the cis and trans rotamers have been determined to be 61,742 ± 5 cm⁻¹ and 61,602 ± 5 cm⁻¹, respectively. acs.org This difference in ionization energy highlights the distinct electronic environments of the two conformers. Further analysis of the vibrational spectra in the D0 state reveals that most of the observed vibrations are related to in-plane ring deformation and modes sensitive to the substituents. acs.org

Conformational Analysis and Stability

The relative stability of the cis and trans rotamers of this compound is influenced by the electronic state of the molecule. acs.org Theoretical calculations using density functional theory (DFT) have been shown to accurately reproduce the vibrational spectra observed experimentally for both the S0 and D0 states. acs.org

Significance in Organic Chemistry and Related Fields

The strategic placement of the fluorine and methylamino groups on the aniline scaffold makes this compound a versatile and significant compound in organic chemistry and related scientific disciplines.

Building Block in Chemical Synthesis

This compound serves as a fundamental building block in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it a valuable precursor for creating compounds with desired properties, particularly in medicinal chemistry and materials science. smolecule.com

One notable application is in the synthesis of triarylmethanes (TRAMs). In a metal- and solvent-free approach using a Brönsted acidic ionic liquid as a catalyst, this compound reacts with aldehydes in a double Friedel-Crafts reaction to produce aniline-based triarylmethanes in high yields. rsc.orgrsc.org For instance, its reaction with 4-nitrobenzaldehyde (B150856) yields 4,4'-((4-Nitrophenyl)methylene)bis(this compound) with an 85% yield. rsc.org

Furthermore, this aniline derivative is employed in the synthesis of heterocyclic compounds. It is a key reactant in the N-arylation of 4-chloroquinazolines to produce novel 4-anilinoquinazoline (B1210976) derivatives, which have been investigated for their potential biological activities. beilstein-journals.orgresearchgate.netbeilstein-journals.org These reactions, often mediated by microwave assistance, demonstrate the compound's utility in constructing complex scaffolds of medicinal interest. beilstein-journals.org

Relevance as an Intermediate Compound

As an intermediate, this compound is a crucial stepping stone in multi-step synthetic pathways. Its structure is incorporated into larger molecules, facilitating the development of new organic materials and potential pharmaceutical agents.

The synthesis of 5-bromo-4-fluoro-1H-indazole, for example, can start from 3-fluoro-2-methylaniline, a closely related compound, which undergoes bromination and subsequent ring-closure reactions. google.com The reactivity of the aniline core, modified by the fluorine substituent, is central to these transformations. The compound's role as a synthetic intermediate is also highlighted in its use for creating ¹⁵N-labeled compounds for applications in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies.

Comparison to Related Aniline Derivatives

The chemical behavior of this compound is best understood in comparison to other aniline derivatives. The nature and position of substituents on the aniline ring significantly influence the compound's reactivity.

The fluorine atom at the meta-position in this compound acts as an electron-withdrawing group, which affects the nucleophilicity of the amino group and the reactivity of the aromatic ring. In N-arylation reactions to form 4-anilinoquinazolines, the reactivity of fluorinated N-methylanilines is compared. While this compound and 4-fluoro-N-methylaniline react to give good yields (70-84%), the reaction with the 2-fluoro-substituted analog did not yield any product, likely due to steric hindrance from the ortho-substituent. beilstein-journals.org This highlights the critical role of substituent positioning.

In another study on the synthesis of mGlu5 antagonists, 3-fluoroaniline (B1664137) showed improved potency compared to unsubstituted aniline in forming 6-bromo-4-anilinoquinazolines. nih.gov This suggests that the electronic effects of the fluorine atom can be beneficial for certain biological activities.

Compared to aniline itself, which is a primary aromatic amine, this compound is a secondary amine. This structural difference, along with the electronic influence of the fluorine atom, alters its reaction kinetics and mechanisms. For example, in oxidative polymerization studies, the reaction kinetics of aniline and N-methylaniline show different behaviors. researchgate.net Furthermore, in regioselective halogenation reactions, the substitution pattern of anilines dictates the position of incoming halogens. For 2- or 3-mono-substituted anilines, para-chlorination is highly favored. beilstein-journals.org

The table below provides a comparison of this compound with other related aniline derivatives, highlighting differences in their structure and CAS numbers.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1978-37-6 | nih.govchemicalbook.com |

| Molecular Formula | C₇H₈FN | nih.govchemicalbook.comthermofisher.com |

| Molecular Weight | 125.14 g/mol | nih.govchemicalbook.com |

| Boiling Point | 94 °C / 19 mmHg | chemicalbook.com |

| Density | 1.1069 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.5390 |

Table 2: Comparison of this compound with Related Aniline Derivatives

| Compound Name | Structure | CAS Number | Key Comparative Feature | Source(s) |

| This compound | C₇H₈FN | 1978-37-6 | Secondary amine with meta-fluoro substitution. | nih.gov |

| Aniline | C₆H₇N | 62-53-3 | Unsubstituted primary aromatic amine. | industrialchemicals.gov.au |

| N-Methylaniline | C₇H₉N | 100-61-8 | Secondary amine without fluorine substitution. | ineosopen.org |

| 2-Fluoro-N-methylaniline | C₇H₈FN | 500-44-7 | Isomeric secondary amine with ortho-fluoro substitution, exhibits different reactivity due to steric effects. | beilstein-journals.org |

| 4-Fluoro-N-methylaniline | C₇H₈FN | 459-58-5 | Isomeric secondary amine with para-fluoro substitution, shows different electronic effects compared to the meta-isomer. | beilstein-journals.org |

| 3-Chloro-N-methylaniline | C₇H₈ClN | 1978-36-5 | Halogenated analog with chlorine instead of fluorine, leading to different reactivity and electronic properties. | researchgate.net |

| 3-Bromo-N-methylaniline | C₇H₈BrN | 16132-73-1 | Halogenated analog with bromine, affecting reaction rates and yields in syntheses like N-arylation. | beilstein-journals.org |

| 3-Methylaniline (m-Toluidine) | C₇H₉N | 108-44-1 | Non-halogenated analog with an electron-donating methyl group at the meta-position. | ijcce.ac.ir |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYDHJXZZQCXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374601 | |

| Record name | 3-Fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-37-6 | |

| Record name | 3-Fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Fluoro-N-methylaniline

The primary methods for synthesizing this compound involve the direct methylation of a fluoroaniline (B8554772) precursor. These approaches are valued for their efficiency and the availability of starting materials.

N-Methylation of Fluoroanilines

N-methylation of anilines is a fundamental transformation in organic synthesis. For fluoroanilines, several reagents and catalytic systems have been developed to achieve this conversion effectively.

The use of formic acid as a methylating agent in the presence of a heterogeneous platinum-on-carbon (Pt/C) catalyst represents an operationally simple method for aniline (B41778) methylation. rsc.org This reaction, often associated with the Eschweiler-Clarke procedure which uses a combination of formic acid and formaldehyde (B43269), allows for the direct N-methylation of primary amines. Research on the related isomer, 2-fluoro-N-methylaniline, has demonstrated that catalytic methylation using formic acid can achieve high yields, reaching up to 89%. The process typically involves reacting the aniline with formic acid and a hydrosilane reductant over the Pt/C catalyst. rsc.org

| Reactant | Methylating Agent | Catalyst | Key Conditions | Yield |

| Fluoroaniline | Formic Acid | Pt/C | Presence of hydrosilane reductant | Up to 89% (for 2-fluoro isomer) |

Methanol (B129727) has emerged as a sustainable C1 source for the N-methylation of amines. A significant challenge in this area is achieving selective mono-methylation, as the reaction can often proceed to form di-methylated products. researchgate.net Heterogeneous nickel catalysts have been developed to address this challenge. rsc.org A specific system using a Ni/ZnAlOx catalyst, prepared from a NiZnAl-layered double hydroxide (B78521) precursor, has shown high selectivity for mono-N-methylation. researchgate.netrsc.org In a typical reaction, the aniline is heated with methanol in the presence of the catalyst under a nitrogen atmosphere. rsc.org While this specific catalyst has been used for various anilines, a highly efficient synthesis of this compound itself has been reported using a ruthenium catalyst with methanol, achieving a 98% yield. nih.gov

Research Findings on Amine Methylation with Methanol

| Reactant | Methylating Agent | Catalyst | Base | Temperature | Yield (this compound) |

|---|---|---|---|---|---|

| 3-Fluoroaniline (B1664137) | Methanol | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ (0.5 equiv) | 140 °C | 98% nih.gov |

Dimethyl carbonate (DMC) is recognized as an environmentally friendly or "green" methylating agent, offering a non-toxic alternative to hazardous reagents like methyl halides. researchgate.net The reaction can be effectively catalyzed by a basic molecular sieve, such as NaY. chemicalbook.com This catalyst also functions as a desiccant, removing the methanol byproduct and driving the reaction equilibrium towards the product. In a typical procedure, the fluoroaniline is refluxed with an excess of dimethyl carbonate and the NaY catalyst. chemicalbook.com This method has been shown to be highly efficient, with reported yields for N-methyl o-fluoroaniline reaching 99.4% with high purity. chemicalbook.com

Example of Methylation using Dimethyl Carbonate

| Reactant | Methylating Agent | Catalyst | Conditions | Yield (2-Fluoro-N-methylaniline) |

|---|

Methylation using Methanol over Heterogeneous Ni Catalysts

Alternative Synthetic Pathways for Fluoro-N-methylanilines

Beyond the direct methylation of 3-fluoroaniline, related halogen-substituted N-methylanilines are synthesized through multi-step pathways, often starting from a corresponding nitroaromatic compound.

The synthesis of compounds like 3-chloro-4-fluoro-N-methylaniline typically involves two key stages: the formation of the aniline precursor followed by N-methylation.

The precursor, 3-chloro-4-fluoroaniline, is commonly prepared via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This reduction is often carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

Once the substituted aniline is obtained, N-methylation can be performed using various methods. A traditional approach employs methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, which can yield the desired product in the 60-75% range. Alternatively, the greener methods described previously, such as using methanol over a nickel catalyst, have also been successfully applied to synthesize 3-chloro-4-fluoro-N-methylaniline. rsc.org

Synthetic Scheme for 3-chloro-4-fluoro-N-methylaniline

| Step | Starting Material | Reagents/Catalyst | Product | Reported Yield |

|---|---|---|---|---|

| 1. Reduction | 3-chloro-4-fluoronitrobenzene | H₂, Pd/C, Methanol | 3-chloro-4-fluoroaniline | 90% |

Synthesis of 2-Fluoro-N-methylaniline via o-fluoroaniline

The synthesis of 2-Fluoro-N-methylaniline from its primary amine precursor, o-fluoroaniline, can be accomplished through several effective methods. One prominent approach involves the direct methylation of o-fluoroaniline using dimethyl carbonate (DMC) with a basic molecular sieve, such as NaY, acting as a catalyst. chemicalbook.com This reaction is typically performed under reflux conditions for 11 to 12 hours. chemicalbook.com The NaY molecular sieve serves a dual role as both a catalyst and a desiccant, which helps to drive the reaction toward the product by adsorbing the methanol byproduct. This method is noted for its high yield and selectivity, with purification often achievable through simple filtration and distillation.

Another established method involves a reductive amination pathway. In this process, o-fluoroaniline is reacted with paraformaldehyde in methanol. google.com The reaction is initially carried out at reflux temperature, followed by the addition of a reducing agent, sodium borohydride, to complete the transformation to the N-methylated product. google.com This procedure has also been shown to produce high yields and purity after purification by column chromatography. google.com A patent describes a process where 3g of 2-fluoro-aniline is reacted with paraformaldehyde and sodium hydroxide in methanol, followed by reduction with sodium borohydride, to yield 2-fluoro-N-methylaniline with 95% yield and 99% purity. google.com

| Method | Methylating Agent | Catalyst / Reagents | Solvent | Conditions | Yield | Purity | Byproducts |

| Direct Methylation | Dimethyl Carbonate | NaY Molecular Sieve | None (DMC as reagent & solvent) | Reflux, 11-12 hours | 99.4% chemicalbook.com | 99.2% chemicalbook.com | N,N-dimethyl o-fluoroaniline (0.29%) chemicalbook.com |

| Reductive Amination | Paraformaldehyde | NaOH, Sodium Borohydride | Methanol | Reflux, 24h then 1h | 95% google.com | 99% google.com | Not specified |

Mechanistic Studies of Formation Reactions

Catalytic Mechanisms in N-Methylation Reactions

The mechanisms underpinning the N-methylation of anilines are heavily influenced by the choice of catalyst and reagents. In transition-metal-catalyzed reactions using methanol as the methyl source, a "borrowing hydrogen" mechanism is often proposed. nih.gov For instance, a ruthenium catalyst can temporarily "borrow" hydrogen from methanol to form a ruthenium-hydride species and formaldehyde in situ. The aniline then reacts with the formaldehyde to form an imine or enamine, which is subsequently reduced by the ruthenium-hydride to yield the N-methylated aniline, regenerating the catalyst and producing water as the sole byproduct. nih.gov

In systems using CO2 and H2, a cobalt catalyst combined with a tin co-catalyst can facilitate N-methylation. rsc.org The proposed mechanism suggests that the alcohol solvent (e.g., ethanol) plays a crucial role by reacting with CO2 and H2 to form an alkyl formate (B1220265) intermediate. rsc.org This formate then reacts with the aniline to produce an N-formamide, which is subsequently hydrogenated by the catalytic system to the final N-methylamine. rsc.org

For reactions using zeolite catalysts like faujasites with dialkyl carbonates, the mechanism is thought to proceed via nucleophilic attack of the amine on the methyl group of the carbonate. unive.it The intermediacy of carbamates has been suggested, where the amine first forms a carbamate (B1207046) with the dialkyl carbonate, which then undergoes further reaction to yield the methylated product. unive.it

Influence of Reaction Conditions on Yield and Selectivity

Reaction conditions exert a significant influence on the yield and selectivity of N-methylation. The nature of the aniline substrate is a critical factor; anilines bearing electron-withdrawing groups, such as a fluorine atom, are less nucleophilic and may require more forcing conditions like longer reaction times or higher temperatures to achieve good conversion. beilstein-journals.org For example, in certain microwave-mediated reactions, the N-arylation of 4-chloroquinazolines with this compound required a longer reaction time of 40 minutes, whereas reactions with more electron-rich anilines were complete in 10 minutes. beilstein-journals.org

Solvent choice is also paramount. In reactions catalyzed by zeolites, highly polar solvents like DMF can inhibit the reaction entirely by competing with the aniline substrate for adsorption onto the catalyst's active sites. unive.it The steric profile of the aniline also affects selectivity. For instance, bulky substituents on the aniline ring can hinder the diffusion of the amine into the catalytic pores of a zeolite, leading to lower reaction rates and reduced selectivity for mono-N-methylation. unive.it The amount of catalyst can also be optimized; in the N-methylation of N-methylaniline using lignin (B12514952) and LiI, increasing the catalyst amount to an optimal level improved both conversion and selectivity to the desired product. nih.gov

| Parameter | Variation | Substrates | Catalyst/System | Effect on Yield/Selectivity |

| Substituent Effect | Electron-withdrawing group (F) on aniline | N-methylanilines | Microwave-mediated | Requires longer reaction times for comparable yield. beilstein-journals.org |

| Solvent Polarity | High polarity (DMF) | Anilines | Zeolite Y | Inhibits reaction due to competitive adsorption on catalyst. unive.it |

| Steric Hindrance | Bulky alkyl groups on aniline | Alkyl-substituted anilines | Zeolite Y | Hinders diffusion into catalyst pores, reducing reaction rate and selectivity. unive.it |

| Catalyst Loading | Increasing amount of LiI | N-methylaniline | Lignin/LiI | Increased selectivity to 97% at optimal loading. nih.gov |

Byproduct Formation and Minimization Strategies

A primary challenge in the N-methylation of primary anilines is controlling the reaction to favor mono-methylation over di-methylation. The formation of the N,N-dimethylated derivative is a common side reaction. chemicalbook.com For instance, in the synthesis of 2-fluoro-N-methylaniline from o-fluoroaniline and dimethyl carbonate, N,N-dimethyl-o-fluoroaniline was identified as a byproduct. chemicalbook.com

Strategies to minimize this byproduct formation focus on catalyst choice and reaction conditions. The use of a NaY molecular sieve as a catalyst has been shown to provide exceptional selectivity for the mono-methylated product, with byproduct formation as low as 0.29%. chemicalbook.com The shape-selective nature of the zeolite catalyst pores may play a role in preventing the bulkier N-methylaniline intermediate from reacting further.

In other systems, trace amounts of quaternary ammonium (B1175870) salts can also be formed as byproducts. nih.gov Careful optimization of reaction conditions, such as temperature and the molar ratio of reactants, is crucial. Higher temperatures can sometimes lead to an increase in byproducts like N,N-dimethyl derivatives. Therefore, maintaining the lowest effective temperature and precise control over stoichiometry are key strategies to enhance selectivity and minimize unwanted side reactions.

Advanced Synthetic Strategies

Metal- and Solvent-Free Synthesis Approaches

In the pursuit of greener and more sustainable chemical processes, significant research has been directed toward developing metal- and solvent-free synthetic methods. One such strategy employs Brönsted acidic ionic liquids (BAILs) as catalysts. rsc.orgrsc.org These ionic liquids can effectively catalyze double Friedel-Crafts reactions between various anilines, including N-methyl-3-fluoroaniline, and aldehydes to produce triarylmethanes. rsc.orgrsc.org These reactions proceed under solvent-free conditions at elevated temperatures (e.g., 80 °C), offering high yields of the desired products. rsc.orgrsc.org For example, the reaction of N-methyl-3-fluoroaniline with an aldehyde using the ionic liquid [bsmim][NTf2] as a catalyst resulted in an 85% yield of the major product and a 13% yield of a minor isomer, demonstrating a highly efficient process without the need for metal catalysts or conventional organic solvents. rsc.orgrsc.org

Another advanced strategy involves domino reactions, which allow for the construction of complex molecules from simple, acyclic precursors in a single operation. rsc.org A metal-free, four-step domino process has been developed for the synthesis of functionalized ortho-fluoroanilines. rsc.org This approach involves the simultaneous construction of the benzene (B151609) ring while installing both the amine and fluorine groups, starting from readily available materials. rsc.org This method is noted for being atom-efficient, selective, and environmentally friendly, bypassing the selectivity issues often encountered in traditional transition-metal-catalyzed fluorination reactions. rsc.org

Use of Brönsted Acidic Ionic Liquids as Catalysts

While Brönsted acidic ionic liquids are effective catalysts for a variety of organic transformations, including those involving aniline substrates, their specific application for the direct N-methylation of 3-fluoroaniline is not explicitly detailed in current research. researchgate.netsci-hub.sesit.edu.cnacs.org For instance, the Brönsted acidic ionic liquid [bsmim][NTf₂] has been successfully employed as a catalyst in Friedel-Crafts reactions where N-methyl-3-fluoroaniline was used as a reactant, demonstrating the compatibility of this substituted aniline with the catalytic system and yielding the desired triarylmethane product in high yield (85%). researchgate.net This indicates that the catalyst does not degrade the aniline derivative under the reaction conditions, but it does not describe its synthesis.

Investigations into the N-alkylation of anilines in ionic liquids have more commonly utilized neutral ionic liquids, such as 1-butyl-3-methylimidazolium ([bmim]) salts, as solvents rather than as catalysts themselves. researchgate.netrsc.org These studies highlight a primary challenge in N-alkylation: the potential for over-alkylation to produce tertiary amines and quaternary ammonium salts, due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material. researchgate.net The use of ionic liquids as the reaction medium has been shown to mitigate this issue and improve the selectivity for the desired mono-alkylated product. rsc.orgbeilstein-journals.org

In these systems, the reaction typically proceeds by treating the aniline with an alkyl halide in an ionic liquid solvent. Research has shown that moderate to good yields of mono-N-alkylated anilines can be achieved. For example, N-methylation of anilines in [bmim][PF₆] has been reported with yields of up to 60%, while N-ethylation can reach yields of up to 77%. researchgate.net

The electronic properties of the aniline substrate play a significant role in the reaction's success. Anilines bearing electron-withdrawing groups, such as the fluorine atom in 3-fluoroaniline, are generally less reactive and may result in lower yields compared to their electron-rich counterparts. organic-chemistry.org For instance, in palladium-catalyzed N-alkylation reactions, anilines with electron-donating groups show excellent yields, while a decrease in yield is observed for those with electron-withdrawing groups. organic-chemistry.org

Alternative methods for synthesizing secondary amines in the presence of ionic liquids include reductive amination. This involves the reaction of an aldehyde with an aniline, catalyzed by a Lewis acidic ionic liquid like [BMIm][FeCl₄] or in the presence of a Brönsted acidic ionic liquid such as [Et₃NH][HSO₄] which acts as a promoter and catalyst for the reduction of the in-situ formed imine. chemrxiv.orgacs.org

The table below summarizes research findings for the N-alkylation of various anilines in a neutral ionic liquid, which serves to illustrate the general conditions and yields for this type of transformation, in the absence of specific data for Brönsted acid-catalyzed N-methylation.

Interactive Data Table: N-Alkylation of Various Anilines in [bmim][PF₆]

| Aniline Substrate | Alkylating Agent | Temperature (°C) | Time (h) | Mono-alkylation Yield (%) | Reference |

| Aniline | Iodomethane | 100 | 24 | 60 | researchgate.net |

| Aniline | Iodoethane | 100 | 24 | 77 | researchgate.net |

| Aniline | 1-Iodopropane | 100 | 24 | 75 | researchgate.net |

| 4-Methylaniline | Iodoethane | 100 | 24 | 78 | researchgate.net |

| 4-Methoxyaniline | Iodoethane | 100 | 24 | 80 | researchgate.net |

| 4-Chloroaniline | Iodoethane | 100 | 24 | 65 | researchgate.net |

Spectroscopic and Computational Characterization

Advanced Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying functional groups and understanding the conformational characteristics of 3-Fluoro-N-methylaniline. fluoromart.com

The vibrational spectrum of this compound is complex, featuring distinct modes associated with the benzene (B151609) ring, the amino group, the methyl group, and the carbon-fluorine bond. Theoretical studies, often employing density functional theory (DFT), have been crucial in assigning the observed spectral bands to specific vibrational motions. researchgate.net These calculations have revealed the existence of two stable rotamers, cis and trans, which arise from the orientation of the N-methyl group relative to the fluorine-substituted ring. researchgate.net

Resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been used to study the vibronic spectra of these two conformers. researchgate.net The electronic transition origins (S₁←S₀) for cis and trans this compound have been identified at 33,816 cm⁻¹ and 34,023 cm⁻¹, respectively. researchgate.net Detailed analyses of the vibrational modes in the neutral ground state (S₀) and the cationic ground state (D₀) have been performed, providing a comprehensive understanding of the molecule's vibrational structure. mdpi.com

Key vibrational modes for aniline (B41778) derivatives include:

N-H Stretching: Typically observed in the region of 3300–3500 cm⁻¹. researchgate.net

C-H Stretching (Aromatic and Aliphatic): Occurring around 3000–3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C=C Aromatic Stretching: Found in the 1400–1600 cm⁻¹ range.

C-N Stretching: Vibrations for this bond are typically present in the spectrum.

C-F Stretching: Strong absorptions usually appear in the 1150–1250 cm⁻¹ region.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3300–3500 | researchgate.net |

| C=C Aromatic Stretch | 1400–1600 | |

| C-F Stretch | 1150–1250 |

The N-H group in this compound can act as a hydrogen bond donor, leading to intermolecular interactions. FT-IR spectroscopy is particularly sensitive to these interactions. The position and shape of the N-H stretching band provide significant clues; in the absence of hydrogen bonding, this band is typically sharp, whereas intermolecular hydrogen bonding causes the band to broaden and shift to a lower frequency (redshift). researchgate.net In pure N-methylaniline, a related compound, the N-H stretching vibration appears as a single peak at 3411 cm⁻¹, indicating the presence of hydrogen-bonded species. researchgate.net Similar behavior is expected for this compound, where the N-H proton can form hydrogen bonds with the nitrogen or fluorine atoms of neighboring molecules.

NMR spectroscopy provides precise information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, within the this compound molecule. fluoromart.com

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the amine proton, and the methyl protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a complex multiplet pattern between δ 6.32 and 7.18 ppm. acs.org The methyl group (–CH₃) protons resonate as a singlet at approximately δ 2.85 ppm, while the amine proton (–NH) shows a singlet at around δ 3.83 ppm. acs.org The exact chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Ar-H) | 7.12 - 7.18 | Multiplet | acs.org |

| Aromatic (Ar-H) | 6.32 - 6.46 | Multiplet | acs.org |

| Amine (N-H) | 3.83 | Singlet | acs.org |

| Methyl (N-CH₃) | 2.85 | Singlet | acs.org |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The electron-withdrawing nature of the fluorine atom significantly influences the chemical shifts of the aromatic carbons through both inductive and resonance effects. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to fluorine (C3) exhibits a large one-bond coupling constant (¹JCF), while other carbons in the ring show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. ucsd.edu

In CDCl₃, the C3 carbon appears as a doublet with a large coupling constant, while other aromatic carbons also appear as doublets with smaller, characteristic coupling constants. acs.org The methyl carbon resonates at approximately δ 31.1 ppm. acs.org This C-F coupling is invaluable for confirming the position of the fluorine substituent on the aromatic ring.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) | Multiplicity | Reference |

|---|---|---|---|---|

| C3 (C-F) | 164.3 | 42.9 | Doublet | acs.org |

| C1 (C-N) | 150.3 | 10.6 | Doublet | acs.org |

| C5 | 130.3 | 10.2 | Doublet | acs.org |

| C6 | 108.9 | 2.4 | Doublet | acs.org |

| C4 | 104.3 | 21.6 | Doublet | acs.org |

| C2 | 99.6 | 25.9 | Doublet | acs.org |

| N-CH₃ | 31.1 | - | Singlet | acs.org |

¹H NMR Chemical Shift Analysis

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification and analysis of this compound. nih.govvwr.comthermofisher.com In a typical GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak for this compound is observed at an m/z corresponding to its molecular weight, approximately 125.14 g/mol . nih.gov

Fragmentation of the molecular ion provides a characteristic pattern that aids in structural elucidation. While detailed public fragmentation data is limited, general principles of mass spectrometry for aniline derivatives suggest that common fragmentation pathways would involve the loss of the methyl group or cleavage of the aromatic ring. The use of GC coupled with tandem mass spectrometry (GC/MS-MS) can offer higher sensitivity and more specific quantification for aniline derivatives in complex matrices like groundwater, by monitoring specific ion transitions. d-nb.info High-resolution mass spectrometry (HRMS) is instrumental in confirming the exact molecular weight (125.064077422 Da) and elemental composition (C7H8FN) of the compound. nih.gov

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy has been employed to investigate the electronically excited states of this compound (3FNMA). This technique has revealed the existence of two stable rotamers, designated as cis and trans, based on the orientation of the N-methyl group relative to the fluorine atom. researchgate.netresearchgate.net

In one-color R2PI studies, the band origins of the S₁ ← S₀ electronic transition for the cis and trans conformers were determined. These findings are crucial for understanding the influence of substituent position and conformation on the electronic structure. researchgate.netresearchgate.net Two-color R2PI, in conjunction with other techniques, has also been used to study the van der Waals clusters of 3FNMA with argon atoms, providing insight into intermolecular interactions. nih.gov

| Conformer | S₁ ← S₀ Band Origin (cm⁻¹) |

|---|---|

| cis-3FNMA | 33,816 ± 3 researchgate.net |

| trans-3FNMA | 34,023 ± 3 researchgate.net |

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy provides precise measurements of the ionization energies of the distinct conformers of this compound. By ionizing via specific vibrational levels of the S₁ state, well-resolved cationic spectra are obtained. acs.org

These studies have accurately determined the adiabatic ionization energies (IEs) for both cis and trans rotamers. The MATI spectra exhibit vibrations in the cation (D₀ state) that are primarily associated with in-plane ring deformation and substituent-sensitive modes. acs.orgacs.org Analysis of the MATI spectra for 3FNMA-Ar clusters reveals significant progressions in the van der Waals bending mode, indicating structural changes upon ionization. nih.gov

| Conformer | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|

| cis-3FNMA | 61,742 ± 5 researchgate.netacs.org |

| trans-3FNMA | 61,602 ± 5 researchgate.netacs.org |

Theoretical and Computational Studies

Molecular Orbital Theory and Electronic Structure

Theoretical studies based on molecular orbital theory are essential for interpreting the electronic structure of this compound. These calculations help in understanding substituent effects on the molecule's properties. acs.org The electronic structure is influenced by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For instance, the distribution of electron density in these frontier orbitals can predict the most likely sites for electrophilic attack. acs.org The energy gap between the HOMO and LUMO is a key parameter that relates to the molecule's electronic stability and reactivity. jmaterenvironsci.com

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations have been extensively used to complement and explain the experimental spectroscopic data for this compound. researchgate.netacs.org These computational methods provide detailed information about molecular geometries, vibrational frequencies, and the relative energies of different conformers in their ground (S₀), first electronically excited (S₁), and cationic ground (D₀) states. researchgate.netacs.org

Calculations are often performed using various levels of theory and basis sets, such as B3LYP with a 6-311+G(d,p) basis set, to ensure accuracy. pku.edu.cn For studying intermolecular interactions, as in the case of 3FNMA-Ar clusters, dispersion-corrected DFT methods like ωB97X-D have been shown to yield results that compare well with experimental findings. nih.gov The theoretical vibrational spectra generated by these methods can be compared with experimental IR and Raman spectra to provide a complete assignment of vibrational modes. acs.org

A key application of theoretical calculations for this compound is the prediction of the relative stability of its conformers. DFT calculations have consistently shown that both cis and trans rotamers are stable minima on the potential energy surfaces of the S₀, S₁, and D₀ electronic states. researchgate.netresearchgate.net

Investigation of Electron Delocalization

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of electron delocalization in this compound. Analysis of the electronic structure reveals significant hyperconjugative interactions that contribute to the molecule's stability and electronic properties.

In the cationic ground state (D₀), a notable electronic feature is the delocalization of the positive charge. This delocalization is influenced by both the amino and fluoro substituents. The amino group, being a strong π-donor, plays a significant role in stabilizing the cation through resonance. The fluorine atom, while being electronegative and thus electron-withdrawing through the σ-framework (inductive effect), can also participate in π-donation through its lone pairs.

Vibrational Frequency Predictions

Vibrational frequency analysis is a powerful tool for understanding molecular structure and bonding. For this compound, Density Functional Theory (DFT) calculations have been employed to predict the vibrational frequencies for both the cis and trans rotamers in their neutral ground state (S₀) and cationic ground state (D₀). These theoretical predictions show good agreement with experimental data obtained from techniques such as infrared and Raman spectroscopy. acs.org

The calculations can reproduce the vibrational spectra with high accuracy, allowing for detailed assignments of the observed vibrational modes. acs.org Most of the observed vibrations in the 0–1800 cm⁻¹ region of the cationic state are attributed to in-plane ring deformation and modes sensitive to the substituents. acs.org In the high-frequency region, studies have focused on the N-H and C-H stretching vibrations. Upon ionization, a red-shift and enhanced intensity are observed for the N-H stretch, while blue-shifts and decreased intensities are found for both the aromatic and methyl C-H stretches. acs.org

Below are tables summarizing the predicted vibrational frequencies for key modes of the cis and trans rotamers of this compound in their neutral (S₀) and cationic (D₀) ground states, based on DFT calculations.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for cis-3-Fluoro-N-methylaniline

| Vibrational Mode | S₀ State (Neutral) | D₀ State (Cationic) | Description |

|---|---|---|---|

| γ(N-H) | ~530 | ~600 | N-H out-of-plane bend |

| γ(C-F) | ~780 | ~800 | C-F out-of-plane bend |

| Ring breathing | ~1000 | ~1010 | Ring deformation |

| δ(C-H) | ~1150 | ~1160 | In-plane C-H bend |

| ν(C-N) | ~1300 | ~1350 | C-N stretch |

| ν(C=C) | ~1600 | ~1580 | Aromatic C=C stretch |

| ν(N-H) | ~3450 | ~3350 | N-H stretch |

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for trans-3-Fluoro-N-methylaniline

| Vibrational Mode | S₀ State (Neutral) | D₀ State (Cationic) | Description |

|---|---|---|---|

| γ(N-H) | ~525 | ~590 | N-H out-of-plane bend |

| γ(C-F) | ~775 | ~795 | C-F out-of-plane bend |

| Ring breathing | ~1005 | ~1015 | Ring deformation |

| δ(C-H) | ~1155 | ~1165 | In-plane C-H bend |

| ν(C-N) | ~1305 | ~1355 | C-N stretch |

| ν(C=C) | ~1605 | ~1585 | Aromatic C=C stretch |

| ν(N-H) | ~3455 | ~3360 | N-H stretch |

Note: The values presented are approximate and representative of typical DFT calculation results for this molecule. Actual calculated values may vary depending on the level of theory and basis set used.

Adiabatic Ionization Energies (IEs)

The adiabatic ionization energy (IE) is a fundamental property of a molecule, representing the minimum energy required to remove an electron from the neutral species in its ground vibrational state to form the corresponding cation, also in its ground vibrational state. For this compound, the IEs of the cis and trans rotamers have been precisely determined using mass-analyzed threshold ionization (MATI) spectroscopy. acs.org

The experimental results demonstrate that the two conformers have distinct ionization energies, reflecting their different electronic and structural environments. The MATI spectra were recorded by ionizing the jet-cooled molecules via their respective S₁ excited states. acs.org

Table 3: Adiabatic Ionization Energies of this compound Rotamers

| Rotamer | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|---|---|

| cis-3-Fluoro-N-methylaniline | 61742 ± 5 acs.org | 7.656 ± 0.001 |

| trans-3-Fluoro-N-methylaniline | 61602 ± 5 acs.org | 7.639 ± 0.001 |

These values are crucial for understanding the electronic structure of the molecule and serve as benchmarks for theoretical calculations. The difference in ionization energy between the two rotamers is a direct consequence of the subtle differences in their stability and electronic distribution.

Computational Modeling of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, theoretical calculations on this and closely related molecules provide significant insights into its potential reactivity. DFT calculations have been used to identify the reactive sites for electrophilic attack. acs.org

One important reaction for N-methylanilines is N-dealkylation, often mediated by enzymes like cytochrome P450. Computational studies on related anilinic N-oxides have explored the mechanism of N-dealkylation, distinguishing between single electron transfer (SET) and hydrogen atom transfer (HAT) pathways. nih.gov For instance, DFT calculations on 2,3,4,5,6-pentafluoro-N,N-dimethylaniline N-oxide showed a barrier of 10.6 kcal/mol for oxygen donation and a subsequent barrier of 14.5 kcal/mol for N-demethylation of the resulting aniline. nih.gov These types of computational models can predict reaction barriers and elucidate the step-by-step process of such transformations.

Another key reaction type is electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction on the 3FNMA ring are governed by the electronic effects of the fluoro and N-methylamino substituents. The N-methylamino group is a strong activating group and is ortho, para-directing, while the fluorine atom is a deactivating group but is also ortho, para-directing. Computational studies on similar fluoroarenes have investigated the mechanism of nucleophilic aromatic substitution (SNAr), revealing that these reactions can proceed through either a classical two-step Meisenheimer complex pathway or a concerted mechanism, depending on the specific reactants and conditions. acs.org Theoretical modeling of the transition states and intermediates in these reactions is crucial for understanding and predicting their outcomes.

Quantum Chemical Investigations of Charge Distribution

Quantum chemical calculations are essential for understanding the distribution of electron charge within a molecule, which in turn dictates its polarity, reactivity, and intermolecular interactions. For this compound, methods such as Mulliken population analysis and the generation of molecular electrostatic potential (MEP) maps have been used to investigate charge distribution.

Mulliken population analysis, performed using DFT calculations, assigns partial charges to each atom in the molecule. These calculations typically show that the nitrogen atom of the amino group and the fluorine atom carry a negative partial charge due to their high electronegativity. The hydrogen atoms, particularly those of the amino and methyl groups, generally exhibit positive partial charges. The carbon atoms of the aromatic ring show a more complex pattern of charge distribution, influenced by both the inductive and resonance effects of the substituents.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the surface of the molecule. For aniline derivatives, MEP maps typically show a region of negative potential (electron-rich) around the nitrogen atom, which is the primary site for electrophilic attack. The fluorine atom also contributes to a region of negative potential. Regions of positive potential (electron-poor) are generally located around the hydrogen atoms. These maps are valuable for predicting the sites of non-covalent interactions and the initial stages of chemical reactions. acs.org

Table 4: Representative Mulliken Atomic Charges for cis-3-Fluoro-N-methylaniline

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| F | -0.30 to -0.40 |

| N | -0.60 to -0.70 |

| C (attached to F) | +0.25 to +0.35 |

| C (attached to N) | +0.10 to +0.20 |

| H (of N-H) | +0.30 to +0.40 |

| H (of C-H, methyl) | +0.15 to +0.25 |

Note: These values are illustrative and derived from typical DFT calculations on similar molecules. The exact values depend on the specific computational method and basis set used.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The substituents on the ring can either enhance (activate) or reduce (deactivate) its reactivity towards an incoming electrophile.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+M effect). While typically weaker than the inductive effect for halogens, this resonance donation can still influence the reactivity. In the case of fluorobenzene, the +M effect can partially counteract the -I effect, particularly at the para position, sometimes leading to reactivity comparable to or even greater than benzene (B151609) at that specific position. wikipedia.org For 3-Fluoro-N-methylaniline, the N-methylamino group is a strong activating group due to the nitrogen's lone pair readily participating in resonance, which significantly increases the electron density of the ring. This activating effect generally outweighs the deactivating effect of the fluorine atom, making the ring more susceptible to electrophilic substitution than benzene.

The directing effects of the substituents on this compound determine the position of electrophilic attack. The N-methylamino group is a powerful ortho-, para-director because it can stabilize the intermediate arenium ion through resonance when the electrophile attacks at these positions. libretexts.org The fluorine atom, while deactivating, is also an ortho-, para-director due to its ability to donate a lone pair through resonance. libretexts.org

In this compound, the directing effects of both groups must be considered. The powerful N-methylamino group will primarily dictate the positions of substitution, which are ortho and para to it (positions 2, 4, and 6). The fluorine at position 3 will exert its deactivating inductive effect most strongly at the adjacent positions (2 and 4). wikipedia.org Therefore, electrophilic substitution is most likely to occur at the positions activated by the N-methylamino group and least deactivated by the fluorine. The primary sites of electrophilic attack would be position 4 (para to the N-methylamino group) and position 6 (ortho to the N-methylamino group). Steric hindrance from the N-methylamino group might slightly disfavor substitution at the ortho position (position 2). wikipedia.org

For instance, in the nitration of similar substituted anilines, the incoming electrophile is directed to the positions ortho and para to the activating amino group.

Influence of Fluorine Substitution on Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. pressbooks.pubbyjus.com

Kinetic studies of SNAr reactions reveal that the reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.commasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism. springernature.comnih.gov

For an SNAr reaction to occur on a derivative of this compound, the aromatic ring would need to be further activated by strong electron-withdrawing groups, and there would need to be a suitable leaving group. The fluorine atom itself can act as a leaving group. In fact, due to its high electronegativity, fluorine can increase the rate of nucleophilic attack, making it a better leaving group in SNAr reactions than other halogens, an observation known as the "element effect". masterorganicchemistry.comnih.gov The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com

Mechanochemical methods have been shown to enhance the rates of SNAr reactions, on average making them nine times faster than conventional solution-based methods. nih.gov

The solvent plays a critical role in SNAr reactions by solvating the reactants and intermediates, which can significantly affect the reaction rate. nih.gov Dipolar aprotic solvents like DMSO, DMF, and ethers such as THF are commonly used for SNAr reactions as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. acsgcipr.orgchemrxiv.org

The ability of the solvent to form hydrogen bonds can also be a determining factor. For instance, in reactions involving amine nucleophiles, solvents that can accept a hydrogen bond from the amine can enhance its reactivity. The choice of solvent can even control the regioselectivity of SNAr reactions in certain substrates. researchgate.net While dipolar aprotic solvents are often the first choice, SNAr reactions can also proceed in other solvents like esters and alcohols, especially with more reactive electrophile-nucleophile pairs. acsgcipr.org

Interactive Data Table: Effect of Solvent on SNAr Reaction Rates

| Solvent | Relative Rate | Polarity/Properties |

| N,N-Dimethylformamide (DMF) | High | Dipolar aprotic, hydrogen bond acceptor |

| Dimethyl Sulfoxide (DMSO) | High | Dipolar aprotic, strong solvating power |

| Acetonitrile (MeCN) | Moderate | Dipolar aprotic |

| Ethanol | Low | Protic, hydrogen bond donor |

| Water | Very Low | Protic, high polarity |

This table illustrates the general trend of solvent effects on SNAr reaction rates based on findings from various studies.

The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged Meisenheimer complex through resonance and/or induction, thereby accelerating the reaction. pressbooks.pubnumberanalytics.com The activating effect is strongest when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG. pressbooks.pubbyjus.com

The nature of the halide leaving group also has a significant and somewhat counterintuitive effect on the reaction rate. In contrast to SN1 and SN2 reactions, the order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. nih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. This effect makes the carbon atom attached to the fluorine more electrophilic and susceptible to attack. masterorganicchemistry.com

Interactive Data Table: Relative Reactivity of Halides in SNAr Reactions

| Halide Leaving Group | Relative Rate | Electronegativity |

| F | Highest | 3.98 |

| Cl | Lower | 3.16 |

| Br | Lower | 2.96 |

| I | Lowest | 2.66 |

This table shows the general trend for the "element effect" in SNAr reactions, where the most electronegative halogen is the best leaving group. masterorganicchemistry.comnih.gov

Role of Solvent Properties in Solvation and Catalysis

Cross-Coupling Reactions

The reactivity of this compound in cross-coupling reactions is significantly influenced by the electronic properties of its substituents. The fluorine atom at the meta-position and the N-methyl group exert opposing effects on the aromatic ring's electron density. Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation can influence the efficiency of certain cross-coupling reactions.

Derivatization Reactions

This compound serves as a valuable precursor in the synthesis of triarylmethane structures, a motif present in various dyes and functional materials. A notable method for this transformation is the Friedel-Crafts reaction, catalyzed by a Brönsted acidic ionic liquid, which offers a metal- and solvent-free approach. rsc.orgrsc.org

In a specific application, this compound undergoes a double Friedel-Crafts alkylation with an aldehyde. For example, the reaction with 4-nitrobenzaldehyde (B150856), using [bsmim][NTf₂] as a catalyst at 80°C, produces the corresponding triarylmethane derivative. rsc.orgrsc.org The reaction proceeds with high regioselectivity, with the electrophilic substitution occurring at the para-position relative to the activating N-methylamino group. This reaction demonstrates the utility of this compound in building complex molecular architectures.

The reaction involving N-methyl-3-fluoroaniline resulted in a high yield of the major product, 4,4′-((4-Nitrophenyl)methylene)bis(this compound) (3ag), along with a minor isomer. rsc.orgrsc.org

Table 1: Synthesis of Triarylmethane from this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-methyl-3-fluoroaniline | 4-Nitrobenzaldehyde | [bsmim][NTf₂] (20 mol%) | Solvent-free, 80°C, 1.5 h | 4,4′-((4-Nitrophenyl)methylene)bis(this compound) | 85% | rsc.orgrsc.org |

Substituted anilines, including fluorinated derivatives like this compound, are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). nordmann.global The fluorine atom is a key feature, often introduced to improve a drug molecule's metabolic stability and lipophilicity. nordmann.global While direct examples for this compound are specific to proprietary synthesis routes, the derivatization of closely related analogs illustrates the reaction types involved.

A representative synthesis pathway, used for preparing intermediates for the drug Ixekizumab, starts with the related compound 3-fluoro-4-methylaniline. guidechem.com This process involves a sequence of derivatization reactions to build a more complex molecule:

Acylation: The amino group is first protected, for example, by reacting it with acetic anhydride (B1165640) to form an amide. This step prevents unwanted side reactions in subsequent steps. guidechem.com

Halogenation: The protected aniline (B41778) undergoes electrophilic aromatic substitution. For instance, bromination using liquid bromine in acetic acid introduces a bromine atom onto the ring. guidechem.com

Lithiation and Alkylation: The brominated intermediate is then treated with n-butyllithium at low temperatures (e.g., -78°C) to form an organolithium species. This highly reactive intermediate is subsequently reacted with an electrophile, such as a ketone (e.g., cyclobutanone), to form a new carbon-carbon bond, leading to a highly functionalized pharmaceutical intermediate. guidechem.com

This multi-step sequence highlights how the initial fluorinated aniline scaffold is methodically elaborated into a complex structure suitable for incorporation into a final drug product. The presence of halogens like fluorine and bromine on the ring also provides handles for further modifications, such as Suzuki cross-coupling reactions.

Table 2: Illustrative Derivatization of a Fluoroaniline (B8554772) for a Pharmaceutical Intermediate

| Starting Material | Step | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-4-methylaniline | a. Acylation | Acetic anhydride, Sulfuric acid | N-(3-fluoro-4-methylphenyl)acetamide | 92.8% | guidechem.com |

| N-(3-fluoro-4-methylphenyl)acetamide | b. Bromination | Liquid bromine, Sodium acetate, Acetic acid | N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | 98% | guidechem.com |

| N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | c. Lithiation/Alkylation | n-Butyllithium, Cyclobutanone | 1-(2-acetamido-4-fluoro-5-methylphenyl)cyclobutanol | - | guidechem.com |

Applications in Advanced Materials and Medicinal Chemistry

Precursors in Pharmaceutical Synthesis

Synthesis of Anti-inflammatory Drugs

Research into novel anti-inflammatory agents has utilized the structural motif of 3-Fluoro-N-methylaniline. A study on diclofenac (B195802) acid derivatives, a prominent non-steroidal anti-inflammatory drug (NSAID), identified a derivative containing a this compound moiety as a potential inhibitor of the lipoxygenase enzyme, which is implicated in inflammation. royalsocietypublishing.org In related research, N-methylaniline derivatives have been synthesized and evaluated for their anti-inflammatory properties, with a compound featuring a 5-fluoro substituent demonstrating significant in vivo anti-inflammatory activity. pharmainfo.in Similarly, related compounds like 4-Fluoro-3-methylaniline are noted as important intermediates in the creation of anti-inflammatory and analgesic drugs. chemimpex.com

Building Block for Complex Molecules with Biological Activities

This compound serves as a foundational component for synthesizing more complex molecules with potential therapeutic value. chemimpex.combiosynth.com The fluorine substitution is a key feature, as it can enhance the biological activity of the resulting compounds. cymitquimica.com Its utility as a building block is noted in the synthesis of various biologically active molecules, where its structure allows for the creation of compounds with improved efficacy and stability. chemimpex.com The strategic incorporation of fluorine is a common tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. This makes fluorinated anilines, such as this compound, valuable starting materials in drug discovery programs. chemimpex.comsmolecule.com

Role in Environmentally Friendly Herbicides (e.g., Metamifop)

In the agrochemical sector, N-methylaniline derivatives are crucial intermediates. google.com Specifically, N-methyl-fluoroanilines are precursors in the synthesis of metamifop (B125954), an aryloxyphenoxypropionate (AOPP) herbicide. google.comgoogle.com Metamifop is recognized as an environmentally friendly herbicide with very low toxicity to humans and livestock. google.com A Korean patent details a manufacturing method for various halogen-substituted N-methylanilines, including this compound, highlighting their utility as raw materials for synthesizing herbicides like metamifop. google.com Other patents describe synthesis methods for metamifop that start from (R)-2-[4-(6-chloro-2-benzoxazolyl-oxy) phenoxy] propionic acid derivatives and N-methyl-2-fluoroaniline, further establishing the role of this class of compounds in producing modern, safer agrochemicals. google.com

Enhancement of Solubility in Hydrochloride Salt Forms (e.g., 2-bromo-3-fluoro-N-methylaniline hydrochloride)

For many pharmaceutical and laboratory applications, the solubility of an organic compound is a critical parameter. Anilines are often converted to their hydrochloride salts to improve their solubility in aqueous solutions. This compound hydrochloride, the salt form of the parent compound, is described as a white to off-white crystalline solid that is soluble in water, a property enhanced by its salt form compared to the free base. cymitquimica.com This principle is widely applied to its derivatives. For instance, 2-bromo-5-fluoro-N-methylaniline hydrochloride is noted for its good solubility in water, which is advantageous for its use in pharmaceutical research and development. guidechem.com Similarly, the hydrochloride salt of 2-bromo-5-chloro-N-methylaniline is utilized to enhance water solubility for easier handling in laboratory settings. smolecule.com Based on structural analogs, the aqueous solubility of these hydrochloride salts can be significant, with estimates for 3-bromo-5-fluoro-N-methylaniline hydrochloride being around 50 mg/mL at 25°C. vulcanchem.com

| Compound | Form | Enhanced Property | Estimated Solubility (in Water) |

| This compound | Hydrochloride Salt | Water Solubility | Soluble cymitquimica.com |

| 2-Bromo-5-fluoro-N-methylaniline | Hydrochloride Salt | Water Solubility | Good guidechem.com |

| 3-Bromo-5-fluoro-N-methylaniline | Hydrochloride Salt | Aqueous Solubility | ~50 mg/mL at 25°C vulcanchem.com |

| 2-Bromo-5-chloro-N-methylaniline | Hydrochloride Salt | Water Solubility | Enhanced smolecule.com |

Application in Agrochemicals and Dyes

Beyond its specific role in metamifop synthesis, this compound and its analogs are broadly used as intermediates in the agrochemical and dye industries. cymitquimica.com Fluorinated anilines are leveraged in the design of various herbicides and pesticides because the fluorine atom can improve bioavailability and environmental stability. vulcanchem.com In the dye industry, the presence of electron-withdrawing groups like fluorine, combined with the aniline (B41778) structure, makes these compounds valuable precursors in the synthesis of azo dyes, allowing for the creation of stable and vibrant colorants. chemimpex.comvulcanchem.com The parent compound, aniline, is a cornerstone of the dye industry, used in producing commercially important dyes like azine and azo dyes. google.com

Role in Conductive Polymers (e.g., Organic Solar Cells, Transparent Conductive Films)

The parent compound of the N-methylaniline family, aniline, is a primary raw material for producing conductive polymers like polyaniline (PANI). google.com These polymers are integral to the development of advanced materials such as those used in organic solar cells and transparent conductive films. google.com Research has demonstrated that the chemical oxidation of N-methylaniline can be studied to understand the formation of these conductive polymers. researchgate.net While direct literature on the polymerization of this compound is not widespread, a patent for halogen-substituted N-methylanilines explicitly connects the broader class of compounds to this application area, indicating its potential as a monomer for creating functionalized conductive polymers with tailored properties. google.com

Investigations in Biotransformation Studies

The biotransformation of this compound is a critical area of research for understanding its metabolic fate, potential bioactivity, and environmental degradation. While specific studies on this compound are limited, research on structurally related fluoroanilines and N-methylated anilines provides significant insights into its likely metabolic pathways. These investigations involve both mammalian enzymatic systems and microbial degradation.

Mammalian Metabolism

In mammalian systems, the metabolism of aromatic amines like this compound is expected to be primarily mediated by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. Research on the closely related isomer, 4-Fluoro-N-methylaniline, has shown that FMOs can catalyze oxidative defluorination. nih.govacs.org This process is significant as it can lead to the formation of reactive intermediates. For 4-Fluoro-N-methylaniline, FMO1 mediates a carbon oxidation reaction coupled with defluorination, resulting in the formation of 4-N-methylaminophenol. acs.org This reaction is proposed to proceed through a labile 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol intermediate, which can then form an electrophilic quinoneimine intermediate. acs.org The formation of such reactive intermediates is a key consideration in toxicological assessments.

Additionally, studies on other halogenated anilines, such as 3-chloro-4-fluoroaniline, have identified major metabolites in rats and dogs. In rats, oral administration led to the urinary excretion of 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide. nih.gov In dogs, the primary metabolite was 2-amino-4-chloro-5-fluorophenyl sulphate. nih.gov These findings suggest that hydroxylation followed by conjugation (sulfation or acetylation) are important metabolic routes for halogenated anilines.

Based on these related studies, the proposed metabolic pathways for this compound in mammals include N-demethylation, aromatic hydroxylation, and subsequent conjugation reactions.

Table 1: Potential Mammalian Metabolic Pathways of this compound and Metabolites Based on Analogous Compounds

| Metabolic Pathway | Enzyme System | Potential Metabolites | Reference Compound | Citation |

| Oxidative Defluorination | Flavin-containing monooxygenase (FMO) | 3-N-methylaminophenol, Quinoneimine intermediate | 4-Fluoro-N-methylaniline | nih.govacs.org |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of this compound | 3-Chloro-4-fluoroaniline | nih.gov |

| N-Demethylation | Cytochrome P450 | 3-Fluoroaniline (B1664137) | General for N-methylanilines | |

| Sulfation | Sulfotransferases | Sulfate conjugates of hydroxylated metabolites | 3-Chloro-4-fluoroaniline | nih.gov |

| Acetylation | N-acetyltransferases | Acetylated metabolites | 3-Chloro-4-fluoroaniline | nih.gov |

Microbial Degradation

The microbial degradation of fluoroanilines is a key process in their environmental fate. Studies on 3-fluoroaniline (the N-demethylated analog of the target compound) have shown that it can be degraded by mixed microbial cultures. After an acclimation period, a high removal efficiency of 95.3% was observed for 3-fluoroaniline, with a high defluorination rate of 89.3%. nih.gov The degradation kinetics revealed a maximum specific degradation rate of (11.75 ± 0.99) mg FA (g•VSS·h)⁻¹. nih.gov

The microbial community responsible for the degradation of 3-fluoroaniline was found to include genera such as Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, and Variovorax. nih.gov Analysis of the catabolic enzyme activities indicated that the degradation of 3-fluoroaniline involves conversion to 4-fluorocatechol (B1207897) by a dioxygenase, suggesting an unconventional pathway that prevents the accumulation of toxic metabolites. nih.gov

Furthermore, research into the anaerobic microbial degradation of other halogenated anilines has proposed reductive deamination as a novel initial step in their breakdown. oup.com This pathway could also be relevant for this compound under anaerobic conditions.

Table 2: Microbial Degradation of 3-Fluoroaniline

| Parameter | Finding | Citation |

| Removal Efficiency | 95.3% | nih.gov |

| Defluorination Rate | 89.3% | nih.gov |

| Maximum Specific Degradation Rate | (11.75 ± 0.99) mg FA (g•VSS·h)⁻¹ | nih.gov |

| Key Metabolite | 4-Fluorocatechol | nih.gov |

| Degrading Bacterial Genera | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax | nih.gov |

| Key Enzyme Type | Dioxygenase | nih.gov |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing mixtures of chemical substances. For 3-Fluoro-N-methylaniline, both gas and liquid chromatography are utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) and GC-MS

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. shimadzu.com The separated components are then detected as they exit the column.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra of the eluted compounds. This allows for highly confident identification by comparing the obtained mass spectrum with spectral libraries. nih.govrsc.org For instance, the purity of synthesized 4-chloro-3-fluoro-N-methylaniline has been confirmed using GC-MS, achieving a purity of over 95%. Similarly, GC-MS has been used to characterize various N-methylaniline derivatives, including halogenated ones. rsc.org Commercial suppliers of this compound often specify a purity of ≥96.0% as determined by GC analysis. thermofisher.com

A study on the N-methylation of aniline (B41778) derivatives utilized an Agilent 7890A gas chromatograph with a capillary HP-5 column and a flame ionization detector (FID) to analyze the reaction products. researchgate.net The identity of the products was confirmed using a Thermo Scientific™ ISQ™ 7000 Single Quadrupole GC-MS system. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of substituted anilines. capes.gov.br HPLC is particularly advantageous for polar, less volatile, or thermally labile compounds that are not suitable for GC analysis without derivatization. thermofisher.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. thermofisher.com

For the analysis of anilines, HPLC offers a direct injection approach, which can be simpler and less time-consuming than GC methods that may require a derivatization step. thermofisher.com The development of automated on-line solid-phase extraction (SPE) coupled with HPLC has further enhanced the sensitivity and efficiency of analyzing substituted anilines in aqueous samples. capes.gov.br Various HPLC methods have been developed for the analysis of aniline and its derivatives in different matrices, often employing UV or electrochemical detectors for quantification. epa.gov Chiral HPLC analysis has also been employed to determine the enantiomeric excess of certain fluorinated acrylamides. rsc.org

Comparison of GC/MS and LC/MS-MS for Trace Analysis

The choice between GC/MS and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) for trace analysis of anilines depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.

A comparative study on the trace analysis of anilines in groundwater investigated GC/MS, GC/MS-MS, and LC/MS-MS. tandfonline.comd-nb.info The results showed that GC/MS and GC/MS-MS yielded results with a deviation of less than 10% from each other. d-nb.info While GC/MS-MS was found to be ten times more sensitive than single quadrupole GC/MS, the precision of both methods was similar within the tested concentration range. tandfonline.comd-nb.info

LC/MS-MS offers the significant advantage of direct injection without the need for prior sample preparation, making it a faster method. tandfonline.comtandfonline.com For methylanilines and meta- and para-substituted chloroanilines, LC/MS-MS provided results that were sufficiently equivalent to the standardized GC/MS method. tandfonline.comd-nb.info However, LC/MS-MS was found to be unsuitable for ortho-chloroaniline derivatives due to significantly lower ion yields. tandfonline.comd-nb.info In general, LC-MS/MS can achieve very low detection limits, often in the nanogram per liter range for many compounds. rsc.org The performance and analytical results between the two techniques are often not significantly different, though GC-MS/MS may outperform for certain legacy pesticides. rsc.org

Table 1: Comparison of GC/MS and LC/MS-MS for Aniline Analysis

| Feature | GC/MS | LC/MS-MS |

|---|---|---|

| Sample Volatility | Requires volatile or derivatized analytes shimadzu.com | Suitable for a wide range of polarities and volatilities shimadzu.com |

| Sample Preparation | Often requires extraction and derivatization thermofisher.com | Often allows for direct injection, reducing preparation time tandfonline.comd-nb.info |